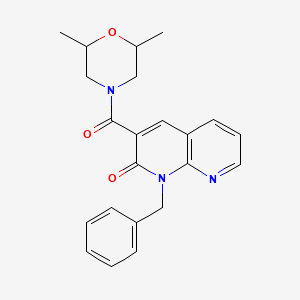![molecular formula C13H15N5OS B6507170 1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea CAS No. 900009-08-7](/img/structure/B6507170.png)
1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea” is a complex organic molecule. It contains functional groups such as pyridinyl, sulfanyl, propyl, pyrimidinyl, and urea .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Applications De Recherche Scientifique
1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme, cytochrome P450 2C9 (CYP2C9). It has also been studied for its potential use as an inhibitor of the enzyme, cytochrome P450 3A4 (CYP3A4). Additionally, this compound has been used as an inhibitor of the enzyme, cytochrome P450 2C19 (CYP2C19).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, have shown potential biological activities against immortalized rat hepatic stellate cells (hsc-t6) .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, influencing cellular processes .
Result of Action
Similar compounds have shown potential biological activities against certain cell types .
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, making it cost effective for research purposes. Additionally, this compound is non-toxic and has a relatively low molecular weight, making it well-suited for use in laboratory experiments. A limitation of this compound is that it is not very stable in solution, meaning that it needs to be stored in a dry environment and used quickly after synthesis.
Orientations Futures
For 1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea include further research into its potential use as an inhibitor of platelet aggregation, as an anti-inflammatory agent, and as an inhibitor of lipid peroxidation. Additionally, further research into its potential use as an inhibitor of the enzyme, cytochrome P450 2C19 (CYP2C19), is warranted. Additionally, further research into its potential use as an inhibitor of cancer cell growth and as an antiviral agent is also warranted. Finally, additional research into the mechanism of action of this compound and its potential use as a drug delivery system is also warranted.
Méthodes De Synthèse
The synthesis of 1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea is a multi-step process which starts with the reaction of 2-amino-3-methyl-3-oxopropanoic acid with pyridine-2-sulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction produces an intermediate, 1-(3-pyridin-2-ylsulfanyl)propyl-3-methyl-3-oxopropanoate. This intermediate is then reacted with pyrimidine-2-carboxylic acid in the presence of a base, such as potassium carbonate, to produce the final product, this compound.
Propriétés
IUPAC Name |
1-(3-pyridin-2-ylsulfanylpropyl)-3-pyrimidin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(18-12-15-7-3-8-16-12)17-9-4-10-20-11-5-1-2-6-14-11/h1-3,5-8H,4,9-10H2,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQJQZUPPOYKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCCNC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B6507095.png)
![2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B6507111.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6507124.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-methylethanediamide](/img/structure/B6507125.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507138.png)
![N'-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6507146.png)
![2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide](/img/structure/B6507148.png)
sulfamoyl}benzamide](/img/structure/B6507152.png)
![6-(4-ethoxyphenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6507158.png)
![6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6507162.png)
![1-[3-(phenylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea](/img/structure/B6507164.png)
![3-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-1-(1,3-thiazol-2-yl)urea](/img/structure/B6507178.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B6507182.png)